(3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] (3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane]
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606076
InChI: InChI=1S/C12H13NO2/c1-2-4-9-8(3-1)5-10-11(9)13-12(15-10)6-14-7-12/h1-4,10-11,13H,5-7H2/t10-,11-/m0/s1
SMILES: C1C2C(C3=CC=CC=C31)NC4(O2)COC4
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

(3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane]

CAS No.:

Cat. No.: VC13606076

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(3aS,8aS)-3,3a,8,8a-tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name (3aS,8bS)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]
Standard InChI InChI=1S/C12H13NO2/c1-2-4-9-8(3-1)5-10-11(9)13-12(15-10)6-14-7-12/h1-4,10-11,13H,5-7H2/t10-,11-/m0/s1
Standard InChI Key TVNRICFCEGUIBF-QWRGUYRKSA-N
Isomeric SMILES C1[C@H]2[C@H](C3=CC=CC=C31)NC4(O2)COC4
SMILES C1C2C(C3=CC=CC=C31)NC4(O2)COC4
Canonical SMILES C1C2C(C3=CC=CC=C31)NC4(O2)COC4

Introduction

Structural Overview

(3aS,8aS)-3,3a,8,8a-Tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane] is a spirocyclic compound featuring two fused heterocyclic systems: an indeno[1,2-d]oxazole moiety and an oxetane ring. The spiro junction at the C2 position of the oxazole and C3' of the oxetane creates a rigid, three-dimensional architecture. This structural complexity is characteristic of spiro compounds, which are valued in medicinal chemistry for their conformational constraints and potential bioactivity .

Table 1: Key Structural and Identification Data

PropertyValue/Description
IUPAC Name(3aS,8aS)-3,3a,8,8a-Tetrahydrospiro[indeno[1,2-d]oxazole-2,3'-oxetane]
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.25 g/mol
CAS NumberNot yet assigned (as of 2025)
Key Functional GroupsOxazole (5-membered), Oxetane (4-membered), Spirocyclic center

Synthesis and Characterization

Synthetic Strategies

Spirocyclic compounds like this are typically synthesized via cycloaddition or intramolecular cyclization. For example:

  • Cycloaddition Approaches: Similar indenooxazole spiro compounds are synthesized via [2+2] or [3+2] cycloadditions. A plausible route involves reacting an indenooxazole precursor with an oxetane-forming reagent (e.g., epichlorohydrin derivatives) .

  • Multicomponent Reactions (MCRs): MCRs using isatin derivatives, amines, and aldehydes are common for spirooxindoles; analogous methods may apply here .

Table 2: Hypothetical Synthetic Routes Based on Analogous Compounds

MethodReagents/ConditionsYield (Hypothetical)Reference
[2+2] CycloadditionIndenooxazole + Oxetane precursor, UV light45–55%
Ring-Closing MetathesisGrubbs catalyst, Dichloromethane, 40°C60–70%
Acid-Catalyzed CyclizationH₂SO₄, Ethanol, Reflux50–65%

Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include δ 4.5–5.0 ppm (oxetane protons), δ 6.8–7.5 ppm (aromatic protons from indenooxazole), and δ 3.0–4.0 ppm (spiro junction protons) .

    • ¹³C NMR: Peaks near δ 70–80 ppm (spiro carbon), δ 160–170 ppm (oxazole C=N), and δ 90–100 ppm (oxetane carbons) .

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=N), ~1100 cm⁻¹ (C-O-C oxetane) .

Physicochemical Properties

While direct data for this compound is limited, analogs suggest:

  • Solubility: Low water solubility (logP ~2.5–3.0); soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Melting Point: Estimated 180–200°C (based on similar spirooxetanes) .

  • Stability: Oxetane rings are strain-driven but stable under mild conditions; sensitive to strong acids/bases .

Applications and Biological Activity

Spiroindenooxazole-oxetane hybrids are under investigation for:

  • Antimicrobial Activity: Analogous spirooxindoles show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

  • Kinase Inhibition: Spirooxetanes are explored as ATP-competitive inhibitors (e.g., CDK2 IC₅₀: ~50 nM) .

  • Drug Delivery: Oxetanes enhance metabolic stability and solubility in prodrug designs .

Table 3: Bioactivity of Structural Analogs

Compound ClassTarget/ActivityReference
Spiroindeno[1,2-d]oxazolesAntimalarial (IC₅₀: 0.8 µM vs. P. falciparum)
Spirooxetane-beta-lactamsAntibiotic (MIC: 4 µg/mL vs. S. aureus)
Spirocyclic triazolesAnticancer (HT-29 GI₅₀: 10 µM)

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